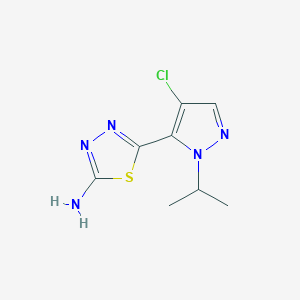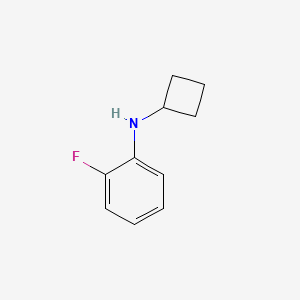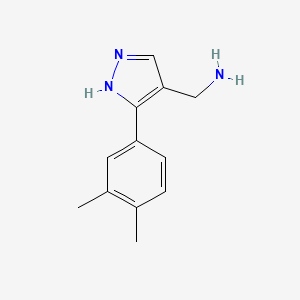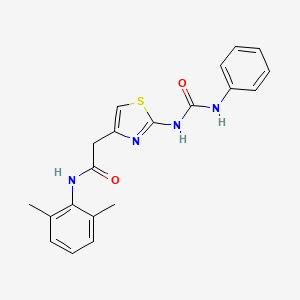
5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine, also known as CP-690,550, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CP-690,550 belongs to the class of Janus kinase (JAK) inhibitors, which are known to modulate the immune system and have been studied for their potential in treating various autoimmune diseases.
Mecanismo De Acción
5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine acts as a selective inhibitor of JAK3, which is primarily expressed in immune cells. JAK3 is involved in the signaling pathways that regulate the development and function of T cells, B cells, and natural killer cells. By inhibiting JAK3, 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have significant effects on the immune system, including the modulation of T cell activation and differentiation, the inhibition of B cell proliferation, and the reduction of pro-inflammatory cytokine production. Additionally, 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have a favorable safety profile, with minimal effects on hematopoiesis and a low risk of infection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its selectivity for JAK3, which allows for specific modulation of immune cell function. Additionally, 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been shown to have a favorable safety profile, making it a promising candidate for further research. However, one limitation of 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine is its potential for off-target effects, as JAK3 is also expressed in non-immune cells.
Direcciones Futuras
There are several potential future directions for research on 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the potential for combination therapy with other immunomodulatory agents, such as biologics or small molecule inhibitors. Additionally, further studies are needed to explore the long-term safety and efficacy of 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine in various autoimmune diseases. Finally, there is a need for the development of more selective JAK3 inhibitors with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine involves a multi-step process that begins with the reaction of 4-chloro-2-propan-2-ylpyrazole with thiosemicarbazide, followed by cyclization with phosphorus oxychloride to form the thiadiazole ring. The resulting intermediate is then treated with ammonia to yield the final product, 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine.
Aplicaciones Científicas De Investigación
5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors, such as 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine, work by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell function. By inhibiting JAK activity, 5-(4-Chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine can modulate the immune response and reduce inflammation.
Propiedades
IUPAC Name |
5-(4-chloro-2-propan-2-ylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5S/c1-4(2)14-6(5(9)3-11-14)7-12-13-8(10)15-7/h3-4H,1-2H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUFDKFUMYKQBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)Cl)C2=NN=C(S2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,2R,4R,6R)-Tricyclo[4.1.0.02,4]heptan-5-amine](/img/structure/B2636268.png)




![2-(4-oxo-2-phenyl-6-propyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2636274.png)
![6-(Benzylthio)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2636280.png)
![2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2636282.png)

![(E)-N1-(furan-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2636285.png)
![N-(5-chloro-2-methylphenyl)-2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2636286.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2636287.png)
![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2636289.png)
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2636290.png)